2-(3-Methoxyphenyl)ethanol
Overview
Description
2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol, is an organic compound with the molecular formula C9H12O2. It is a colorless liquid with a pleasant floral odor, commonly used in the fragrance and flavor industry. The compound is characterized by a methoxy group (-OCH3) attached to the benzene ring at the third position and an ethanol group (-CH2CH2OH) attached to the second position.
Mechanism of Action
Target of Action
2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol , is a chemical compound used in laboratory settings and for the synthesis of other substances
Biochemical Pathways
It has been used as a starting reagent in the synthesis of other compounds , suggesting that it may participate in various chemical reactions
Pharmacokinetics
Ethanol, a related compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . .
Result of Action
As a laboratory chemical and a reagent for synthesis , it is primarily used for its chemical properties rather than its biological effects.
Biochemical Analysis
. . This article will delve into the biochemical properties and effects of this compound.
Biochemical Properties
It is known that compounds containing the 2-methoxyphenol moiety core structure, such as 2-(3-Methoxyphenyl)ethanol, have been synthesized and characterized for their antioxidant activity . These compounds can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron .
Cellular Effects
Given its antioxidant properties, it is plausible that this compound could influence cell function by protecting cells from oxidative damage .
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by interacting with free radicals and neutralizing them .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methoxyphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methoxyacetophenone using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Another method involves the Grignard reaction, where 3-methoxybenzyl chloride reacts with magnesium in dry ether to form the Grignard reagent. This reagent is then treated with formaldehyde, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 3-methoxybenzaldehyde in the presence of a palladium catalyst. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 3-methoxyphenylethane using hydrogen gas (H2) and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3-Methoxyphenylacetic acid
Reduction: 3-Methoxyphenylethane
Substitution: 3-Methoxyphenyl chloride, 3-Methoxyphenyl bromide
Scientific Research Applications
2-(3-Methoxyphenyl)ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(3-Methoxyphenyl)ethanol can be compared with other similar compounds, such as:
2-Phenylethanol: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxybenzyl alcohol: Has a similar structure but differs in the position of the hydroxyl group.
4-Methoxyphenethyl alcohol: The methoxy group is attached to the fourth position of the benzene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPGEJSCUZMCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198243 | |
Record name | 3-Methoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5020-41-7 | |
Record name | 3-Methoxybenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5020-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxyphenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005020417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Methoxyphenyl)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxyphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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